molecular formula C9H11BO5 B6319077 2,5-Dimethoxy-4-formylphenylboronic acid CAS No. 2468045-30-7

2,5-Dimethoxy-4-formylphenylboronic acid

Cat. No. B6319077
CAS RN: 2468045-30-7
M. Wt: 209.99 g/mol
InChI Key: DTUOLKLERIMYCW-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-formylphenylboronic acid is a chemical compound with the molecular formula C9H11BO5 . It is a derivative of phenylboronic acid, which is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients .

Scientific Research Applications

Catalytic Protodeboronation

This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process involves the removal of a boron group from an organic compound, which is a crucial step in many organic synthesis reactions . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is a type of chemical reaction where an organoboron compound, such as “2,5-Dimethoxy-4-formylphenylboronic acid”, is cross-coupled with an organic halide using a palladium catalyst . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .

Building Blocks in Organic Chemistry

Arylboronic acids, like “2,5-Dimethoxy-4-formylphenylboronic acid”, are highly valuable building blocks in organic chemistry . They can be used to construct a wide variety of complex organic molecules, making them indispensable in the field of synthetic chemistry .

Sensors and Receptors

Arylboronic acids can be used in the development of sensors and receptors . Their ability to form reversible covalent bonds with diols and amines makes them ideal for use in sensing applications .

Polymers

Arylboronic acids can be used in the synthesis of polymers . They can act as cross-linking agents, allowing for the creation of complex polymer structures .

Active Ingredients of Drugs

Arylboronic acids can be used as active ingredients in drugs . Their unique chemical properties make them useful in a variety of therapeutic applications .

Functionalization of Nanoparticles

Arylboronic acids can be used in the functionalization of nanoparticles . They can be used to modify the surface of nanoparticles, allowing for the creation of nanoparticles with specific properties .

Boron Neutron Capture Therapy (BNCT) and Positron Emission Tomography (PET)

Arylboronic acids can be used in medical imaging techniques such as Boron Neutron Capture Therapy (BNCT) and Positron Emission Tomography (PET) . These techniques rely on the unique properties of boron to create detailed images of the body .

Mechanism of Action

Target of Action

The primary target of 2,5-Dimethoxy-4-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .

Action Environment

The action of 2,5-Dimethoxy-4-formylphenylboronic acid is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which are similar to our compound, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the pH of the environment.

properties

IUPAC Name

(4-formyl-2,5-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-8-4-7(10(12)13)9(15-2)3-6(8)5-11/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUOLKLERIMYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC)C=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-4-formylphenylboronic acid

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